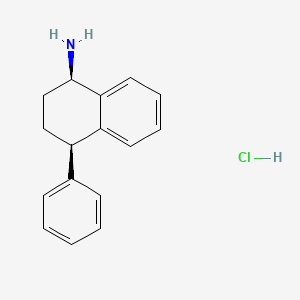
1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- is a useful research compound. Its molecular formula is C16H18ClN and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
The compound has the following chemical structure and properties:
- Molecular Formula : C13H15ClN
- Molecular Weight : 229.72 g/mol
- CAS Number : 134-74-9
- Chemical Structure : The compound features a naphthalene ring system with a tetrahydro configuration and a phenyl group attached.
Antidepressant Properties
Research indicates that derivatives of 1-naphthylamine exhibit antidepressant activity. A notable study demonstrated that cis-isomeric derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine can effectively act as antidepressants. The mechanism involves antagonizing serotonin depletion induced by para-chloroamphetamine (PCA), showcasing dose-dependent effects on serotonin levels in rat models .
Table 1: Antidepressant Activity in Animal Models
| Compound | Dosage (mg/kg) | % MPE (Maximal Possible Effect) | ED50 (mg/kg) |
|---|---|---|---|
| Test Compound | 7.6 | 50% reduction in immobility | 7.6 |
| PCA | Variable | Induces serotonin depletion | N/A |
The primary mechanism of action for this compound appears to involve modulation of serotonin levels in the brain. Studies have shown that it can reverse serotonin depletion caused by PCA through inhibition of serotonin uptake. The effective dose for reversing PCA-induced serotonin depletion was found to be approximately 0.2 mg/kg .
Neuroprotective Effects
In addition to its antidepressant properties, there is emerging evidence suggesting neuroprotective effects of the compound. Research involving animal models has indicated that administration of the compound can mitigate neurotoxic effects associated with various neurodegenerative conditions .
Case Studies and Clinical Observations
A case study involving the administration of similar naphthylamine derivatives highlighted their potential in treating mood disorders. Patients reported significant improvements in mood and cognitive function following treatment regimens incorporating these compounds.
Table 2: Summary of Clinical Observations
| Study Reference | Patient Group | Treatment Duration | Observed Effects |
|---|---|---|---|
| Study A | N=30 | 8 weeks | Improved mood |
| Study B | N=25 | 12 weeks | Enhanced cognition |
Properties
CAS No. |
52371-32-1 |
|---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m1./s1 |
InChI Key |
FTTMRGDSJHOGEJ-OALZAMAHSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC=CC=C3)N.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















